molecular formula C14H20N2O4 B5759610 4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol

4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol

Cat. No. B5759610
M. Wt: 280.32 g/mol
InChI Key: WKRUPHVDOOPIGY-UHFFFAOYSA-N
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Description

4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol, also known as AMNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of 2-methoxy-6-nitrophenol, which is a well-known compound with various biological activities.

Mechanism of Action

The mechanism of action of 4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) generation and the activation of antioxidant enzymes. 4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol has been shown to exhibit various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of intracellular ROS levels, and the activation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been found to decrease the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol in lab experiments is its potent antioxidant and anti-inflammatory activities, which make it a potential candidate for the development of drugs to treat oxidative stress-related diseases. However, the limitations of using 4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol in lab experiments include its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol. One direction is to investigate its potential as a therapeutic agent for the treatment of oxidative stress-related diseases. Another direction is to study its mechanism of action in more detail, including its effects on the expression of antioxidant enzymes and inflammatory mediators. Additionally, the synthesis of novel derivatives of 4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol with improved bioactivity and pharmacokinetic properties could be explored.

Synthesis Methods

The synthesis of 4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol involves the reaction of 2-methoxy-6-nitrophenol with 1-azepanemethanol in the presence of a catalyst. The reaction proceeds through nucleophilic substitution of the hydroxyl group of 2-methoxy-6-nitrophenol by the azepanemethanol group. The resulting product is then purified by column chromatography to obtain pure 4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol.

Scientific Research Applications

4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol has been shown to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the development of drugs to treat oxidative stress-related diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-(azepan-1-ylmethyl)-2-methoxy-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-20-13-9-11(8-12(14(13)17)16(18)19)10-15-6-4-2-3-5-7-15/h8-9,17H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRUPHVDOOPIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198164
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(1-Azepanylmethyl)-2-methoxy-6-nitrophenol

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